5-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety
Mechanism of Action
Target of Action
The primary target of the compound 5-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound this compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound’s sulfonamide functionality is important for PI3Kα inhibitory activity . The compound exhibits extremely strong PI3Kα inhibitory activity with an IC50 of 3.6 nM .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, growth, and survival. By inhibiting PI3K, the compound can disrupt these processes, potentially leading to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
The compound’s potent inhibitory activity suggests it may have favorable bioavailability .
Result of Action
The result of the action of this compound is the inhibition of PI3K, leading to disruption of the PI3K/AKT/mTOR pathway . This can result in the inhibition of cancer cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
The compound 5-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide interacts with PI3K, a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The interaction between the compound and PI3K is of inhibitory nature, leading to a decrease in the activity of the enzyme .
Cellular Effects
This compound has significant effects on various types of cells. By inhibiting PI3K, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The inhibition of PI3K can lead to a decrease in the phosphorylation of AKT, a downstream effector of PI3K, thereby affecting the PI3K/AKT/mTOR pathway which is crucial for many cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the PI3K enzyme, leading to its inhibition . This results in changes in gene expression and a decrease in the phosphorylation of AKT .
Temporal Effects in Laboratory Settings
It has been shown to potently inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC 50 values .
Metabolic Pathways
Given its inhibitory effect on PI3K, it is likely to affect the PI3K/AKT/mTOR pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide typically involves multiple steps starting from commercially available substancesThe reaction conditions often include the use of solvents like dichloromethane (DCM) and methanol (MeOH), and catalysts such as triethylamine .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines .
Scientific Research Applications
5-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-florophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
- Dabrafenib
- Dasatinib
- Patellamide A
- Ixabepilone
- Epothilone
Uniqueness
What sets 5-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide apart is its specific thiazolo[5,4-b]pyridine core, which provides unique binding properties and enhances its potential as a PI3K inhibitor .
Properties
IUPAC Name |
5-chloro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2S3/c1-10-4-5-11(16-20-12-3-2-8-19-17(12)25-16)9-13(10)21-26(22,23)15-7-6-14(18)24-15/h2-9,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXUSHQSPBKBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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